Ammonium bioxalate monohydrate

概要

説明

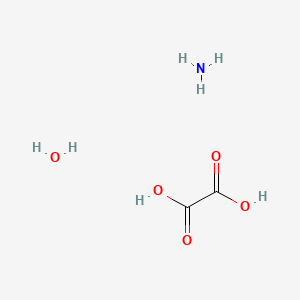

Ammonium bioxalate monohydrate, also known as diammonium salt of oxalic acid, is widely utilized as a buffering reagent and a dispersant to determine the surface interaction of platelets . It is a colorless or white salt under standard conditions and is odorless and non-volatile .

Synthesis Analysis

Ammonium bioxalate monohydrate can be synthesized using a solvent evaporation technique . This method involves the use of different concentrations of ammonium oxalate and varying treatment times . The synthesized crystals are then analyzed through measurements such as single-crystal X-ray diffraction (SCXRD), powder XRD, UV–Vis and photoluminescence spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric and differential thermal analysis (TG–DTA), Vickers microhardness measurements and current versus voltage (I–V) characteristics .Molecular Structure Analysis

The molecular structure of ammonium bioxalate monohydrate is ([NH4]+)2[C2O4]2− . The evaluation of the molecular structure of the crystals using SCXRD shows that they belong to the triclinic crystal system with space group P-1 .Chemical Reactions Analysis

Ammonium bioxalate monohydrate is used in soil chemical analysis to extract iron and aluminium from poorly-crystalline minerals (such as ferrihydrite), iron(II)-bearing minerals (such as magnetite) and organic matter .Physical And Chemical Properties Analysis

Ammonium bioxalate monohydrate is a colorless crystalline solid under standard conditions with a melting point of 70°C . It is soluble in water and alcohol but insoluble in ether . It has a density of 1.5 g/cm3 .科学的研究の応用

Optical Properties in the Infrared Region

Ammonium bioxalate monohydrate has been studied for its refractive indices in the biaxial crystal form. Georgiev, Nickolov, and Stanoev (1978) determined the principal values of the refractive indices nx and nz of ammonium bioxalate monohydrate in the spectral region 3400–6500 cm−1 using the method of spontaneous parametric scattering of light (Georgiev, Nickolov, & Stanoev, 1978).

Spontaneous Parametric Scattering

The spectra of spontaneous parametric scattering of light in ammonium bioxalate monohydrate were first obtained by Georgiev and Nikolov (1978). They discovered peculiarities in the spectra, such as asymmetry and intensity fall, and identified some vibrations of Bx and Bz symmetry for the first time (Georgiev & Nikolov, 1978).

Biofuel Production

Ammonium, including ammonium bioxalate monohydrate, plays a role in biofuel production. Eustance et al. (2013) studied the growth, nitrogen utilization, and biodiesel potential of two chlorophytes grown on ammonium, nitrate, or urea, highlighting the importance of ammonium as a renewable nitrogen source in the context of wastewater treatment and biofuel production (Eustance et al., 2013).

Restoration of Marble and Limestone

Ammonium bioxalate monohydrate has applications in the restoration of marble and limestone substrates. Maiore et al. (2016) evaluated ammonium N-phenyloxamate, a related compound, as a protective and consolidating agent for calcareous stone substrates. They found that treatment with hydro-alcoholic solutions of this compound led to the formation of a protective layer of crystals on treated stones (Maiore et al., 2016).

Adsorption and Desorption Studies

In environmental science, the adsorption and desorption properties of ammonium compounds, including bioxalate monohydrate, are of interest. For instance, Wang et al. (2015) investigated the retention mechanisms of ammonium in aqueous solution using oxidized maple wood biochar, providing insights relevant to ammonium bioxalate monohydrate's potential in water treatment (Wang et al., 2015).

Safety And Hazards

Ammonium bioxalate monohydrate may cause burns to the respiratory tract and severe irritation to the eyes and skin . It is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

将来の方向性

Ammonium bioxalate monohydrate has been used in an analysis of the effective segregation coefficient keff of different impurities, which suggested that the dehydration energies of cations mainly determine the capability of capture of impurity species by the growing crystal . This suggests potential future directions in the study of impurity capture in crystal growth.

特性

IUPAC Name |

azane;oxalic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWKBXBBNURFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5972-73-6, 37541-72-3 | |

| Record name | Ethanedioic acid, ammonium salt, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5972-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, ammonium salt, hydrate (2:2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37541-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2064072 | |

| Record name | Ammonium bioxalate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |

| Record name | Ammonium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ammonium bioxalate monohydrate | |

CAS RN |

6009-70-7, 5972-73-6 | |

| Record name | Ammonium oxalate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6009-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedioic acid, monoammonium salt, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005972736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium bioxalate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)

![2-Methylnaphtho[2,1-d]thiazole](/img/structure/B1596096.png)

![Propanenitrile, 3-[(2-aminoethyl)amino]-](/img/structure/B1596097.png)